molecular formula C28H30N2O6 B1668597 ペマフィブラート CAS No. 848259-27-8

ペマフィブラート

カタログ番号 B1668597
CAS番号: 848259-27-8
分子量: 490.5 g/mol
InChIキー: ZHKNLJLMDFQVHJ-RUZDIDTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pemafibrate, sold under the brand name Parmodia, is a peroxisome proliferator-activated receptor alpha (PPARα) agonist . It is developed and marketed by Kowa Pharmaceuticals . It is used to treat patients with hypertriglyceridemia and/or low HDL-C .


Molecular Structure Analysis

Pemafibrate binds to the ligand binding pocket (LBP) of PPARα in a Y-shaped form . This unique Y-shaped structure allows it to bind to the complete Y-shaped binding pocket of PPARα, allowing for complete activation .


Chemical Reactions Analysis

Pemafibrate has been shown to significantly reduce serum triglycerides (TG) and increase high-density lipoproteins (HDL) across different doses . The greatest effect was observed with a dose of 0.1 mg twice daily .


Physical And Chemical Properties Analysis

Pemafibrate has a molecular weight of 490.55 g/mol . It is metabolized in the liver and excreted into the bile .

科学的研究の応用

脂質異常症治療

ペマフィブラートは、脂質異常症の治療において有望な結果を示している、新規の選択的ペルオキシソーム増殖因子活性化レセプターαモジュレーター(SPPARMα)です . スタチン療法を受けているかどうかにかかわらず、患者におけるトリグリセリド値を有意に低下させることが見出されています .

腎障害

ペマフィブラートは、腎障害を伴う脂質異常症患者の長期的な有効性と安全性を調査されています . この研究では、慢性腎臓病の患者を含む、これらの患者におけるトリグリセリド値を低下させる上で、薬剤が安全かつ有効であることがわかりました .

心血管リスクの軽減

高トリグリセリド血症は、心血管イベントの独立した危険因子です。 ペマフィブラートは、トリグリセリド値を有意に低下させることが示されており、心血管イベントのリスクを潜在的に低下させる可能性があります .

スタチンとの併用療法

ペマフィブラートは、スタチンとの併用での有効性と安全性を調査されています . その結果、プラセボと比較して、トリグリセリドリッチリポタンパク質と動脈硬化性脂質パラメータが有意に低下することが示されました .

スタチン療法を受けていない患者における治療

ペマフィブラートは、スタチン療法を受けていない患者でも調査されています . スタチン療法を受けている患者と同様の結果として、ペマフィブラートはこれらの患者におけるトリグリセリド値を有意に低下させました .

糖尿病性腎症

ペマフィブラートは、腎臓の脂質量と酸化ストレスを低下させることにより、アルブミン尿を抑制し、糖尿病性腎症の病理学的特徴を改善することが示されています .

作用機序

Target of Action

Pemafibrate is a novel selective peroxisome proliferator-activated receptor alpha (PPARα) modulator . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism .

Mode of Action

Pemafibrate binds to PPARα with high selectivity and potency . This binding activates target genes related to lipid metabolism, thus avoiding the activation of undesirable genes caused by off-target effects . The activation of PPARα leads to enhanced fatty acid uptake and β-oxidation .

Biochemical Pathways

The activation of PPARα by pemafibrate influences several biochemical pathways. It stimulates lipid turnover and upregulates the expression of uncoupling protein 3 (UCP3) in the liver . This leads to a reduction in serum triglycerides (TG) and an increase in high-density lipoprotein cholesterol (HDL-C) levels . Furthermore, it has been suggested that a cooperative mechanism involving PPARα, cyclic AMP responsive element-binding protein (CREBH), and 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) may be involved in the regulation of fibroblast growth factor 21 (FGF21) .

Pharmacokinetics

Pemafibrate is metabolized in the liver and excreted into the bile . Therefore, pemafibrate can be used safely even in patients with impaired renal function since there is no significant increase in its blood concentration .

Result of Action

The molecular and cellular effects of pemafibrate’s action include a significant reduction in serum triglycerides and an increase in HDL-C . It also improves liver function test values and is less likely to increase serum creatinine or decrease the estimated glomerular filtration rate (eGFR) . Furthermore, pemafibrate has been shown to improve insulin resistance and β-cell function in subjects with type 2 diabetes and hypertriglyceridemia .

Action Environment

The efficacy of pemafibrate can be influenced by various environmental factors such as the patient’s health status and the presence of other medications. For instance, pemafibrate has been shown to have very few drug-drug interactions even when used concomitantly with statins . Additionally, it has been found to be safe and effective in patients with renal impairment

Safety and Hazards

Pemafibrate is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

将来の方向性

Pemafibrate has shown promise in clinical trials in Japan, establishing its superiority in effects on serum triglycerides (TG) reduction and HDL-C elevation as well as safety . A large-scale trial of pemafibrate, PROMINENT, for dyslipidemic patients with type 2 diabetes is ongoing .

特性

IUPAC Name

(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKNLJLMDFQVHJ-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233891
Record name Pemafibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848259-27-8
Record name Pemafibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848259-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pemafibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848259278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pemafibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pemafibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEMAFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VGG92R23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCOC(=O)C(CC)Oc1cccc(CN(CCCOc2ccc(OC)cc2)c2nc3ccccc3o2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pemafibrate
Reactant of Route 2
Pemafibrate
Reactant of Route 3
Reactant of Route 3
Pemafibrate
Reactant of Route 4
Pemafibrate
Reactant of Route 5
Pemafibrate
Reactant of Route 6
Reactant of Route 6
Pemafibrate

Q & A

Q1: What is the primary molecular target of pemafibrate?

A1: Pemafibrate acts as a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα). [, , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does pemafibrate's selectivity for PPARα compare to other fibrates?

A2: Pemafibrate exhibits a higher selectivity for PPARα compared to conventional fibrates like fenofibrate and bezafibrate. This selectivity translates to a potentially improved safety profile with fewer off-target effects. [, , , , , , , , , , , ]

Q3: What are the downstream effects of pemafibrate activating PPARα?

A3: Pemafibrate's activation of PPARα triggers several beneficial metabolic effects, including:

  • Enhanced lipid metabolism: Increases lipoprotein lipase activity, promoting triglyceride breakdown and clearance.
  • Improved lipid profile: Significantly reduces triglyceride levels, increases high-density lipoprotein cholesterol (HDL-C), and lowers remnant cholesterol levels. [, , , , , , , , , , , , , , , , , , , , ]
  • Modulation of inflammatory responses: Reduces the expression of inflammatory markers like TNF-α and MMP-9 in various tissues, including the liver and arteries. [, , , ]
  • Increased FGF21 production: Upregulates fibroblast growth factor 21 (FGF21) production in the liver, which contributes to improved glucose homeostasis, neuroprotection, and potentially other beneficial effects. [, , , , , , ]

Q4: What is the molecular formula and weight of pemafibrate?

A4: Pemafibrate has the molecular formula C23H29NO6 and a molecular weight of 415.48 g/mol.

Q5: Is there any spectroscopic data available for pemafibrate?

A5: While the provided research excerpts do not explicitly detail specific spectroscopic data (e.g., NMR, IR), they do highlight that X-ray crystallography has been instrumental in elucidating the binding interactions between pemafibrate and PPARα.

Q6: What are the primary clinical applications being investigated for pemafibrate?

A6: Research primarily focuses on pemafibrate's potential for:

  • Treating dyslipidemia: Primarily hypertriglyceridemia, often in conjunction with low HDL-C levels. [, , , , , , , , , , , , , , , , , , , , , , , ]
  • Managing non-alcoholic fatty liver disease (NAFLD): Pemafibrate shows promise in improving liver function tests, reducing hepatic steatosis, and potentially mitigating fibrosis in NAFLD patients. [, , , , , , , , , ]
  • Preventing cardiovascular events: While the PROMINENT trial did not demonstrate a statistically significant reduction in cardiovascular events in a specific patient population, research continues to explore pemafibrate's potential in this area, particularly in subgroups with specific lipid profiles or those with diabetes and chronic kidney disease. [, , , , , , , ]

Q7: How does pemafibrate's efficacy compare to that of conventional fibrates in clinical trials?

A7: Several studies suggest that pemafibrate demonstrates superior or comparable efficacy to conventional fibrates in reducing triglycerides and raising HDL-C levels. Notably, pemafibrate often achieves these effects at lower doses than traditional fibrates. [, , , , , , , , ]

Q8: Are there any specific patient populations who may benefit more from pemafibrate therapy?

A8: While further research is needed, preliminary findings suggest that:

  • Patients with CKD: Pemafibrate's primarily hepatic metabolism and biliary excretion make it a potentially safer option for patients with chronic kidney disease compared to renally excreted fibrates. [, , , , , ]
  • Lean NAFLD patients: Some studies suggest that pemafibrate might be more effective in improving liver function in lean patients with NAFLD compared to obese patients.
  • Patients with high small dense LDL-C: Pemafibrate appears to reduce small dense LDL-C levels, a potent cardiovascular risk factor, potentially offering benefits beyond traditional LDL-C lowering.

Q9: How is pemafibrate metabolized and eliminated from the body?

A9: Pemafibrate is primarily metabolized in the liver and excreted mainly through the bile, with a smaller portion undergoing renal excretion. [, , , , , ]

Q10: What are the known drug interactions associated with pemafibrate?

A10: While pemafibrate exhibits minimal interactions with statins, co-administration with strong cytochrome P450 (CYP) inhibitors, particularly CYP3A4 inhibitors like clarithromycin, can increase pemafibrate exposure and necessitate dosage adjustments. [, ]

Q11: What are some of the key areas for future research on pemafibrate?

A11: Future research should focus on:

  • Exploring novel applications: Investigating pemafibrate's therapeutic potential in other conditions where PPARα modulation might be beneficial, such as specific retinal diseases or fibrotic disorders. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。